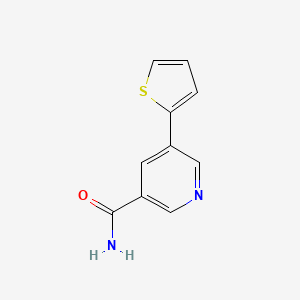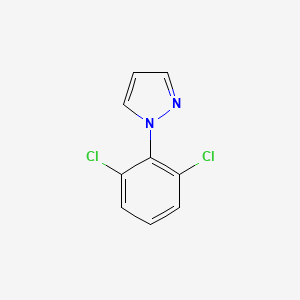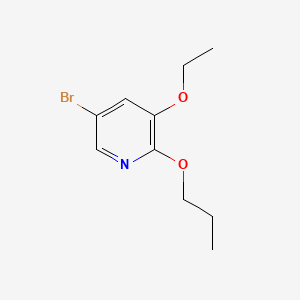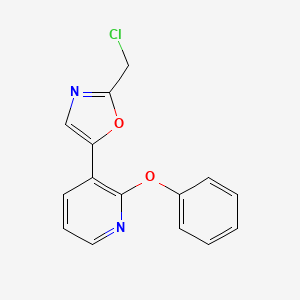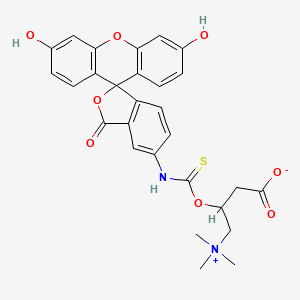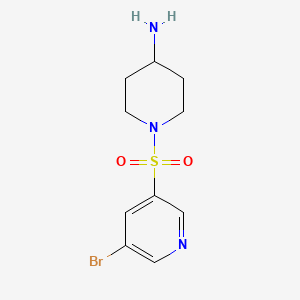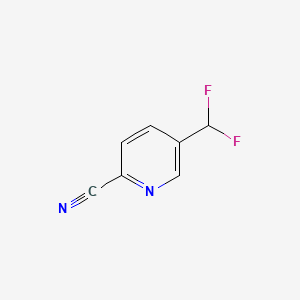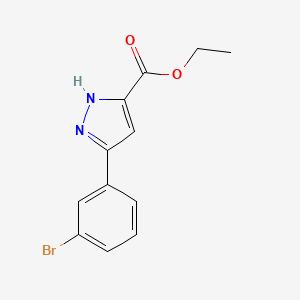
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 3-position and a bromophenyl group at the 5-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds with a pyrazole backbone have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, depending on the specific derivative and target involved.
Biochemical Pathways
Compounds with a similar structure have been found to affect various pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
They have been reported to interact with various enzymes and proteins, affecting their function . The exact nature of these interactions is yet to be fully understood.
Cellular Effects
Pyrazoline derivatives, which are structurally similar, have been shown to have significant effects on cells . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 3-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products:
- Oxidized derivatives of the pyrazole ring.
- Reduced forms of the bromophenyl group.
- Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Methyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect solubility and reactivity.
5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.
Uniqueness: this compound is unique due to the presence of both the bromophenyl and ethyl ester groups, which confer specific chemical properties and potential biological activities. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis and other reactions, making this compound versatile for various applications.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJTYJNKBBDFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705218 | |
| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326811-82-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


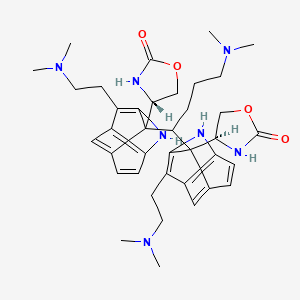

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
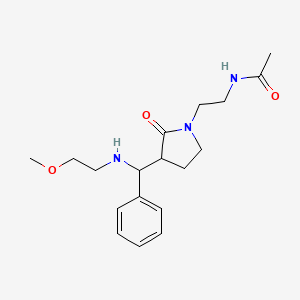
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)
